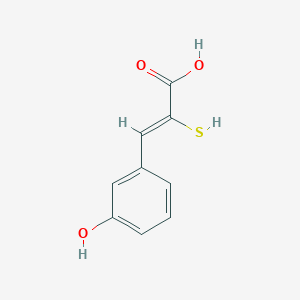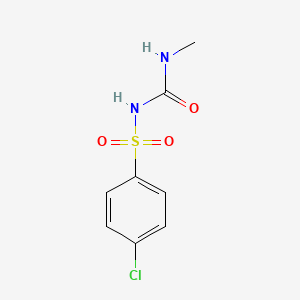
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring and a sulfonyl group attached to a methylamino carbonyl moiety.
Vorbereitungsmethoden
The synthesis of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene typically involves multiple steps. One common synthetic route includes the reaction of 1-chloro-4-nitrobenzene with methylamine to form 1-chloro-4-(methylamino)benzene. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, followed by a reaction with phosgene to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form sulfonic acids and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene can be compared with other similar compounds, such as:
- 1-chloro-4-({[(propylamino)carbothioyl]amino}sulfonyl)benzene
- 1-chloro-4-({[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
- 1,2-dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino-2,5-dimethoxybenzene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
52102-43-9 |
|---|---|
Molekularformel |
C8H9ClN2O3S |
Molekulargewicht |
248.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
UILWTRPTZSLBBP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)
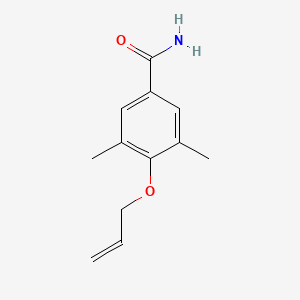

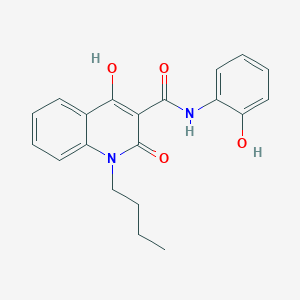

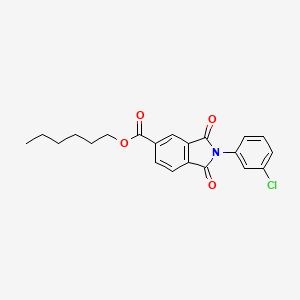



![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)

![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)
